Mesitylene-d12

Catalog No.
S1897308
CAS No.
69441-16-3
M.F
C9H12
M. Wt
132.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesitylene-d12

CAS Number

69441-16-3

Product Name

Mesitylene-d12

IUPAC Name

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene

Molecular Formula

C9H12

Molecular Weight

132.26 g/mol

InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D

InChI Key

AUHZEENZYGFFBQ-ZPMNDIOMSA-N

SMILES

CC1=CC(=CC(=C1)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Subheading: Reference Compound for Precise Analysis

Mesitylene-d12 is a popular reference compound in NMR spectroscopy []. NMR spectroscopy is a technique that analyzes the properties of molecules by exposing them to a strong magnetic field. The nuclei in the molecules absorb and emit energy at specific frequencies, providing detailed information about their structure and environment.

Mesitylene-d12's strength as a reference compound lies in its deuterium (D) atoms. Deuterium is a stable isotope of hydrogen, containing one neutron in its nucleus compared to hydrogen's zero neutrons. These deuterium atoms have a spin property that differs from hydrogen, leading to distinct and minimal signal interference in the NMR spectrum [, ]. This allows scientists to obtain clear and accurate readings of the sample being analyzed.

Isotope Labeling Studies

  • Subheading: Tracking Reactions and Pathways

Mesitylene-d12's deuterium atoms also play a crucial role in isotope labeling studies. Scientists can incorporate these isotopically labeled molecules into reactions or biological processes []. By tracking the position of the deuterium atoms in the final product or throughout the experiment, researchers can gain valuable insights into reaction mechanisms, metabolic pathways, and other dynamic processes.

Mesitylene-d12, also known as 1,3,5-trimethylbenzene-d12, is a deuterated derivative of mesitylene, a colorless liquid hydrocarbon with the molecular formula C9H12C_9H_{12}. In its deuterated form, the hydrogen atoms are replaced by deuterium, resulting in the formula C9D12C_9D_{12} or C9H12C_9H_{12} with approximately 98% of the hydrogen atoms replaced by deuterium. This compound is primarily used in research and analytical chemistry due to its unique properties, such as its ability to serve as a solvent in nuclear magnetic resonance spectroscopy, where the presence of deuterium enhances spectral resolution and reduces background noise from hydrogen signals .

Similar to its non-deuterated counterpart. It is often used as a solvent for reactions involving organometallic compounds and can facilitate reactions such as:

  • Nucleophilic substitutions: Mesitylene-d12 can stabilize intermediates during nucleophilic attack due to its electron-donating methyl groups.
  • Hydrosilylation: It serves as a solvent in hydrosilylation reactions, where silanes react with alkenes or alkynes.
  • Reductive cleavage reactions: Mesitylene-d12 has been employed in ether reductive cleavage reactions, demonstrating its utility in organic synthesis .

Mesitylene-d12 can be synthesized through several methods:

  • Deuteration of Mesitylene: This involves the exchange of hydrogen atoms for deuterium using deuterated reagents or solvents under specific conditions.
  • Catalytic Hydrogenation: The process may also involve catalytic hydrogenation of aromatic hydrocarbons in the presence of deuterium gas.

Interaction studies involving mesitylene-d12 often focus on its role as a solvent rather than its direct interactions with other compounds. For instance, it has been shown to facilitate the encapsulation of various molecules within self-assembled capsules, allowing researchers to study molecular dynamics and interactions under controlled conditions . The use of mesitylene-d12 in these studies enhances the clarity of NMR spectra by minimizing interference from protons.

Mesitylene-d12 shares structural similarities with several other aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
MesityleneC9H12Non-deuterated form; commonly used solvent
TolueneC7H8Simple aromatic hydrocarbon; widely used
P-xyleneC8H10Isomeric form; used in industrial applications
DureneC10H10Higher carbon count; used in polymer synthesis
EthylbenzeneC8H10Precursor to styrene; common industrial chemical

Uniqueness of Mesitylene-d12: The primary uniqueness of mesitylene-d12 lies in its isotopic labeling with deuterium, which provides enhanced sensitivity and specificity in analytical techniques compared to its non-deuterated analogs. This property makes it particularly valuable for researchers needing precise measurements and insights into molecular behaviors.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Mesitylene-d12

Dates

Modify: 2023-08-16

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